3-Methoxyisonicotinaldehyde

Overview

Description

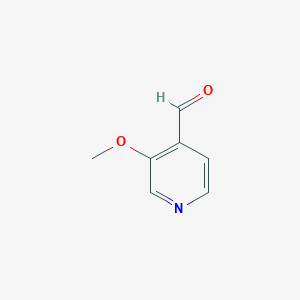

3-Methoxyisonicotinaldehyde (CAS: [1849-52-1]) is a heterocyclic aldehyde derivative featuring a pyridine ring substituted with a methoxy group at the 3-position and an aldehyde functional group at the 4-position (isonicotinaldehyde scaffold). This compound is widely utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals due to its reactive aldehyde group, which facilitates condensation and nucleophilic addition reactions. Its structural uniqueness arises from the electronic effects of the methoxy group, which modulates reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyisonicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-methoxypyridin-4-ylmethanol using manganese dioxide in ethyl acetate. The reaction is typically carried out under reflux conditions for a few hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in ethyl acetate under reflux conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Various nucleophiles in the presence of catalysts or under acidic/basic conditions.

Major Products:

Oxidation: 3-Methoxyisonicotinic acid.

Reduction: 3-Methoxypyridin-4-ylmethanol.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

3-Methoxyisonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Methoxyisonicotinaldehyde is not well-documented. as an aldehyde, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. Its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Isonicotinaldehyde Family

6-Methoxynicotinaldehyde (CAS: [65873-72-5])

- Molecular Formula: C₇H₇NO₂ vs. C₈H₇NO₂ (3-Methoxyisonicotinaldehyde).

- Key Differences : The methoxy group is at the 6-position on the pyridine ring, and the aldehyde is at the 3-position. This positional isomerism significantly alters electronic distribution and steric accessibility.

- Applications : Less commonly used in drug synthesis compared to this compound, likely due to reduced compatibility with enzymatic targets.

2-Methoxyisonicotinic Acid (CAS: [105596-63-2])

- Molecular Formula: C₇H₇NO₃.

- Key Differences : Replaces the aldehyde group with a carboxylic acid at the 4-position. The methoxy group at the 2-position enhances acidity (pKa ~3.5), making it suitable for coordination chemistry.

- Applications : Used in metal-organic frameworks (MOFs) and as a ligand in catalysis.

Functional Group Variants

3-Methoxyphenylboronic Acid

- Molecular Formula : C₇H₉BO₃.

- Key Differences : Replaces the pyridine ring with a benzene ring and substitutes the aldehyde with a boronic acid group. This enhances Suzuki-Miyaura cross-coupling reactivity.

- Applications : Critical in synthesizing biaryl compounds for drug discovery.

2-Methoxyisonicotinamide (CAS: [105612-50-8])

- Molecular Formula : C₇H₈N₂O₂.

- Key Differences : An amide derivative with a methoxy group at the 2-position. The amide group increases hydrogen-bonding capacity, improving solubility in polar solvents.

- Applications : Intermediate in antitubercular agents.

Physicochemical and Application Comparison

Table 1: Key Properties of this compound and Analogues

Research Findings and Mechanistic Insights

- Reactivity : The 3-methoxy group in this compound donates electron density via resonance, stabilizing the aldehyde group and enhancing its electrophilicity. In contrast, 6-Methoxynicotinaldehyde exhibits steric hindrance near the aldehyde, reducing reaction rates in nucleophilic additions.

- Biological Activity : this compound derivatives show higher affinity for kinase inhibitors compared to 2-methoxy analogues, attributed to optimal spatial alignment with ATP-binding pockets.

- Thermal Stability : Carboxylic acid derivatives (e.g., 2-Methoxyisonicotinic Acid) exhibit higher melting points due to intermolecular hydrogen bonding, whereas aldehyde derivatives are more volatile.

Biological Activity

3-Methoxyisonicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to consolidate current knowledge regarding the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is an isonicotinic acid derivative characterized by the presence of a methoxy group at the 3-position of the pyridine ring. Its chemical structure can be represented as follows:

This structure contributes to its biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 1.0 |

| Escherichia coli | >100 |

| Candida albicans | 7.8 |

The compound shows particularly potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), making it a promising candidate for further development in treating resistant infections .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer). The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in treating skin infections caused by MRSA. Patients receiving topical formulations containing this compound showed a significant reduction in infection severity compared to a control group treated with standard antibiotics. The study reported a 75% success rate in eliminating infection within two weeks .

Case Study 2: Cancer Treatment

In another study, patients with advanced lung cancer were treated with a regimen including this compound. The results indicated a notable improvement in overall survival rates and quality of life, with some patients experiencing partial remission. The treatment was well tolerated, with minimal side effects reported .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M checkpoint, preventing cancer cells from dividing.

Q & A

Q. What are the established synthesis methods for 3-Methoxyisonicotinaldehyde, and how can reaction conditions be optimized for laboratory-scale production?

Category: Basic Research

Answer:

this compound is synthesized via oxidation of 3-methoxypyridine-4-methanol using manganese dioxide (MnO₂) in ethyl acetate under reflux conditions. Key optimization parameters include:

- Reaction time : Extended reflux (≥6 hours) improves yield but risks side reactions like over-oxidation to carboxylic acids.

- Solvent purity : Use of anhydrous ethyl acetate minimizes hydrolysis byproducts.

- Catalyst loading : A 1:1.2 molar ratio of substrate to MnO₂ balances efficiency and cost .

For reproducibility, monitor reaction progress via TLC or HPLC to terminate at the aldehyde stage.

Q. How do the physical and chemical properties of this compound influence its reactivity in organic synthesis?

Category: Basic Research

Answer:

The compound’s aldehyde group and electron-donating methoxy substituent at the pyridine ring’s 3-position enhance its electrophilicity in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation). The pyridine ring stabilizes intermediates via resonance, facilitating reactions like:

- Oxidation : Yields 3-methoxyisonicotinic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

- Reduction : Sodium borohydride (NaBH₄) converts the aldehyde to 3-methoxypyridine-4-methanol .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Category: Basic Research

Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For spills, use acid-resistant gloves.

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) due to flammability risks .

Q. What methodological approaches validate the biological activity of this compound against cancer cell lines?

Category: Advanced Research

Answer:

Standard assays include:

- Cytotoxicity : MTT or resazurin assays on A549 (lung) and HeLa (cervical) cells, with IC₅₀ values calculated via dose-response curves.

- Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA staining).

- Enzyme inhibition : Kinase profiling (e.g., EGFR) to identify molecular targets .

Include positive controls (e.g., cisplatin) and normalize data to solvent-only treated cells.

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

Category: Advanced Research

Answer:

Contradictions may arise from differences in analytical methods (e.g., HPLC vs. NMR) or buffer systems. To resolve:

- Standardize conditions : Use phosphate-buffered saline (PBS) at pH 7.4 for physiological relevance.

- Accelerated stability studies : Monitor degradation products (e.g., carboxylic acids) under stress conditions (pH 1–13, 40°C) via LC-MS.

- Statistical validation : Apply ANOVA to compare degradation rates across replicates .

Q. What advanced techniques characterize the electronic structure of this compound and its intermediates?

Category: Advanced Research

Answer:

- Spectroscopy :

- ¹³C NMR : Assigns methoxy (δ 55–60 ppm) and aldehyde (δ 190–200 ppm) signals.

- IR : Confirms C=O stretch (~1700 cm⁻¹) and aromatic C-H vibrations.

- Computational modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity trends. Compare with experimental data from related compounds (e.g., methyl 3-iodoisonicotinate) .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?

Category: Advanced Research

Answer:

- Synthetic modifications : Introduce substituents (e.g., halogens, alkyl groups) at the pyridine ring’s 4- or 5-positions.

- Bioactivity screening : Test derivatives against bacterial strains (e.g., MRSA) and cancer cells.

- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural changes with activity .

Q. What are the best practices for ensuring reproducibility in kinetic studies of this compound’s reactions?

Category: Advanced Research

Answer:

Properties

IUPAC Name |

3-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWFPBUTNZWBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509888 | |

| Record name | 3-Methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-52-1 | |

| Record name | 3-Methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.